
Nickel(II) chloride ethylene glycol dimethyl ether complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) chloride ethylene glycol dimethyl ether complex, also known as Dichloro(dimethoxyethane)nickel or NiCl2 glyme, is a chemical compound with the linear formula NiCl2:CH3OCH2CH2OCH3 . It has a molecular weight of 219.72 .
Synthesis Analysis
The compound can be synthesized by refluxing nickel chloride and trimethylorthoformate in methanol for 16 hours. The resulting green gel can then be refluxed with dimethoxyethane for 16 hours to precipitate a yellow powder of nickel chloride glyme .Molecular Structure Analysis
The molecular structure of the complex is represented by the SMILES string Cl[Ni]Cl.COCCOC .Chemical Reactions Analysis
The complex can be used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters. It can also act as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .Physical And Chemical Properties Analysis
The complex is a powder form and has a melting point of over 300°C . It is air-stable but reacts violently with water .科学的研究の応用
Catalyst for Borylation of Racemic Benzylic Chloride
This compound can be used as a catalyst for the borylation of racemic benzylic chloride. This process results in the synthesis of enantioenriched benzylic boronic esters .
Promoter for Trifluoromethylation of Alkyl Iodides
It can act as a promoter for the trifluoromethylation of alkyl iodides. This leads to the synthesis of a broad range of alkyl-CF3 compounds .
Synthesis of Nickel Bis (Benzimidazol-2-ylidene) Pincer Complexes
This complex can be used for the synthesis of nickel bis (benzimidazol-2-ylidene) pincer complexes. These pincer complexes can be used for the electrocatalytic reduction of CO2 to CO .
Lewis Acid Catalyst for C-Acylation β-Ketoesters
It can be used as a Lewis acid catalyst for C-acylation β-ketoesters through photoactivation by visible light .
Nickel-Catalyzed Removal of Alkene Protecting Group
This compound can be used in a nickel-catalyzed removal of alkene protecting group under mild condition with high functional group tolerance through chain walking process . Not only phenolic ethers, but also alcoholic ethers can be tolerated with the retention of stereocenter adjacent to hydroxyl group .
Safety and Hazards
作用機序
Target of Action
The primary targets of the Nickel(II) chloride ethylene glycol dimethyl ether complex are enzymes and proteins . The complex binds to the active sites of these targets, effectively inhibiting their activity .
Mode of Action
Nickel(II) chloride ethylene glycol dimethyl ether complex interacts with its targets by binding to their active sites . This binding inhibits the activity of the enzymes and proteins, thereby interfering with the binding of other molecules .
Biochemical Pathways
The Nickel(II) chloride ethylene glycol dimethyl ether complex affects various biochemical pathways. It is used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters . It also acts as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of over 300°C . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of Nickel(II) chloride ethylene glycol dimethyl ether complex’s action include the synthesis of enantioenriched benzylic boronic esters and a broad range of alkyl-CF3 compounds . These compounds have various applications in industrial chemistry, pharmaceuticals, and other fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nickel(II) chloride ethylene glycol dimethyl ether complex. For instance, the compound is light-sensitive and hygroscopic , suggesting that it should be stored in a cool, dark place under inert gas . These storage conditions help maintain the compound’s stability and efficacy.
特性
IUPAC Name |
dichloronickel;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNCWNTDDVHFK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.Cl[Ni]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloronickel;1,2-dimethoxyethane | |
CAS RN |
29046-78-4 |
Source


|
| Record name | dichloronickel;1,2-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Nickel(II) chloride ethylene glycol dimethyl ether complex in organic synthesis?
A1: Nickel(II) chloride ethylene glycol dimethyl ether complex acts as a catalyst in the synthesis of ketones from alkyl halides and acid chlorides. [] Specifically, it facilitates the coupling reaction between these two starting materials. This nickel complex is known to be a useful source of Nickel(II), which can catalyze a range of coupling reactions involving aryl, alkenyl, and alkyl organometallic nucleophiles. []
Q2: Can you describe the reaction conditions used with this nickel complex for ketone synthesis?
A2: The research paper describes a procedure using Nickel(II) chloride ethylene glycol dimethyl ether complex (0.050 equiv) and 4,4′-di-tert-butyl-2,2′-dipyridyl (0.055 equiv) alongside manganese powder (3.1 equiv) in anhydrous N,N-dimethylacetamide. [] The reaction is carried out under a nitrogen atmosphere and requires mechanical stirring. While the specific reaction temperature is not mentioned in the abstract, the setup utilizes a chiller, suggesting a controlled temperature environment is crucial. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

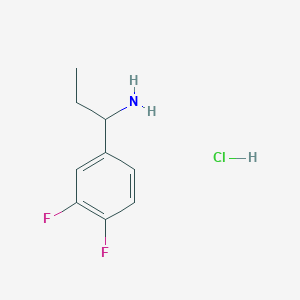
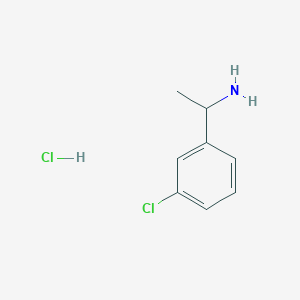
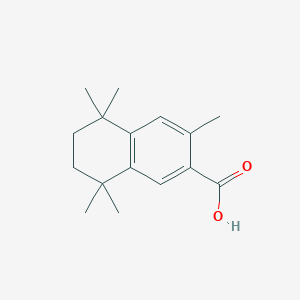


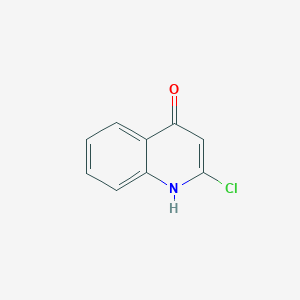
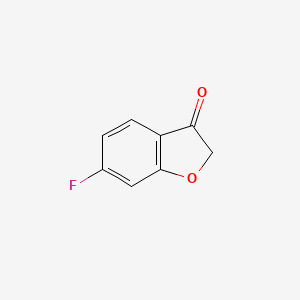



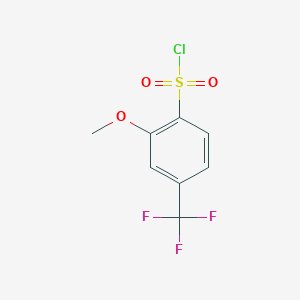

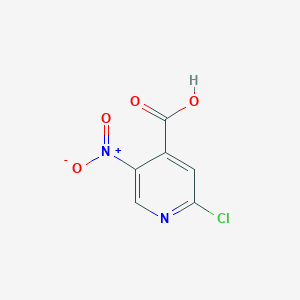
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)